(Acetylamino)(2-thienyl)acetic acid

Description

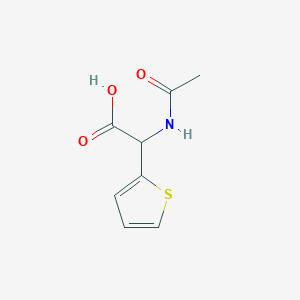

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-5(10)9-7(8(11)12)6-3-2-4-13-6/h2-4,7H,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWMUCDQTSUZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Acetylamino)(2-thienyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for (Acetylamino)(2-thienyl)acetic acid, a molecule of interest in pharmaceutical research and development. The described methodology is a two-step process commencing with the Strecker synthesis of the key intermediate, (Amino)(2-thienyl)acetic acid (also known as 2-thienylglycine), followed by its N-acetylation.

This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows to facilitate a thorough understanding of the synthesis process.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The initial step involves the formation of the α-amino acid, (Amino)(2-thienyl)acetic acid, from thiophene-2-carboxaldehyde via the Strecker synthesis. This classic method for amino acid synthesis involves the reaction of an aldehyde with a source of ammonia and cyanide. The subsequent step is the selective N-acetylation of the amino group of the synthesized 2-thienylglycine using acetic anhydride to yield the final product.

Experimental Protocols

Step 1: Synthesis of (Amino)(2-thienyl)acetic acid (2-Thienylglycine) via Strecker Synthesis

The Strecker synthesis provides a robust method for the preparation of α-amino acids from aldehydes.[1][2] In this step, thiophene-2-carboxaldehyde is converted to 2-thienylglycine.

Materials:

-

Thiophene-2-carboxaldehyde

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Ammonia solution (aqueous)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Water

Procedure:

-

Imine Formation: In a well-ventilated fume hood, a solution of thiophene-2-carboxaldehyde in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer. To this solution, an aqueous solution of ammonium chloride and ammonia is added. The mixture is stirred at room temperature to facilitate the formation of the corresponding imine.

-

Cyanide Addition: A solution of potassium cyanide in water is then added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C) to form the α-aminonitrile intermediate. The reaction is allowed to proceed for several hours with continuous stirring.

-

Hydrolysis of the α-Aminonitrile: After the formation of the aminonitrile is complete, the reaction mixture is acidified with concentrated hydrochloric acid and heated to reflux. This step hydrolyzes the nitrile group to a carboxylic acid.

-

Workup and Purification: The reaction mixture is cooled, and any unreacted starting material is removed by extraction with diethyl ether. The aqueous layer is then neutralized with a sodium hydroxide solution to the isoelectric point of 2-thienylglycine, at which point the amino acid precipitates out of solution. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: N-Acetylation of (Amino)(2-thienyl)acetic acid

The final step involves the acetylation of the amino group of 2-thienylglycine. A common and effective method utilizes acetic anhydride in an aqueous medium.[3][4]

Materials:

-

(Amino)(2-thienyl)acetic acid

-

Acetic anhydride

-

Water

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution: (Amino)(2-thienyl)acetic acid is dissolved in water. A base, such as sodium bicarbonate, can be added to facilitate dissolution and to neutralize the acetic acid byproduct formed during the reaction.

-

Acetylation: The solution is cooled in an ice bath, and acetic anhydride is added portion-wise with vigorous stirring. The pH of the reaction mixture is maintained in the weakly basic range (pH 8-9) by the addition of a base as needed.

-

Reaction Completion and Product Isolation: After the addition of acetic anhydride is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The solution is then acidified with hydrochloric acid to precipitate the N-acetylated product.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield pure this compound.

Quantitative Data

The following table summarizes the typical quantitative data for each step of the synthesis. Please note that yields can vary based on the scale of the reaction and the purity of the reagents.

| Step | Reactant | Product | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | Thiophene-2-carboxaldehyde | (Amino)(2-thienyl)acetic acid | 112.15 | 60-75 | >95 |

| 2 | (Amino)(2-thienyl)acetic acid | This compound | 157.19 | 85-95 | >98 |

Yields are based on analogous Strecker syntheses and N-acetylation reactions of amino acids reported in the literature.

Conclusion

The presented two-step synthesis pathway offers a reliable and efficient method for the laboratory-scale preparation of this compound. The Strecker synthesis provides a direct route to the key α-amino acid intermediate, and the subsequent N-acetylation is a high-yielding and straightforward transformation. The detailed protocols and workflows in this guide are intended to provide researchers and scientists with the necessary information to successfully synthesize this compound for further investigation in drug discovery and development programs. Adherence to standard laboratory safety procedures is paramount when handling reagents such as potassium cyanide and acetic anhydride.

References

Spectroscopic and Synthetic Profile of (Acetylamino)(2-thienyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for (Acetylamino)(2-thienyl)acetic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this guide also includes information on closely related precursors and derivatives to offer a broader context for researchers.

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the thiophene ring protons, the methine proton adjacent to the nitrogen, the acetyl methyl protons, the amine proton, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the thiophene ring carbons, the carbonyl carbons of the acetyl and carboxylic acid groups, the methine carbon, and the acetyl methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (carboxylic acid), N-H stretching (amide), C=O stretching (carboxylic acid and amide), and C-S stretching (thiophene). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₉NO₃S, 199.23 g/mol ). |

Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound with complete characterization is not currently available. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions.

Conceptual Synthetic Workflow

A potential synthetic pathway for this compound could involve the N-acetylation of the corresponding amino acid, 2-amino-2-(thiophen-2-yl)acetic acid. This precursor can be synthesized from 2-thiopheneacetic acid.

Caption: Conceptual synthetic workflow for this compound.

General Experimental Steps:

-

Synthesis of 2-Thiopheneacetic Acid: A common method for the synthesis of 2-thiopheneacetic acid involves the Willgerodt-Kindler reaction of 2-acetylthiophene. In this reaction, 2-acetylthiophene is heated with sulfur and a high-boiling point amine, such as morpholine, followed by hydrolysis to yield the desired carboxylic acid.

-

Synthesis of 2-Amino-2-(thiophen-2-yl)acetic acid: The amination of 2-thiopheneacetic acid can be achieved through various methods, such as the Strecker synthesis starting from 2-thiophenecarboxaldehyde or by α-halogenation of 2-thiopheneacetic acid followed by nucleophilic substitution with an ammonia source.

-

N-Acetylation: The final step would involve the N-acetylation of 2-amino-2-(thiophen-2-yl)acetic acid using acetic anhydride or acetyl chloride in a suitable solvent and under appropriate reaction conditions to yield this compound.

Potential Biological Significance

While the specific biological activity of this compound is not well-documented, derivatives of 2-thiopheneacetic acid have been investigated for various pharmacological activities. For instance, some heterocyclic amides derived from 2-thiopheneacetic acid have shown antimicrobial properties. This suggests that this compound could be a scaffold for the development of new therapeutic agents.

Hypothesized Mechanism of Action Workflow

Given the structural similarities to other biologically active molecules, a hypothetical mechanism of action for a drug candidate based on this scaffold could involve the inhibition of a key enzyme in a pathological pathway.

Caption: Hypothesized enzyme inhibition mechanism.

Conclusion

This technical guide summarizes the currently available information on this compound. The lack of comprehensive experimental data highlights an opportunity for further research to synthesize and characterize this compound fully. Such studies would be invaluable for exploring its potential applications in drug discovery and development, particularly in the context of antimicrobial or other therapeutic areas where thiophene-containing compounds have shown promise. The provided conceptual frameworks for its synthesis and potential mechanism of action can serve as a foundation for future investigations in this area.

In-depth Technical Guide: Plausible Mechanisms of Action of (Acetylamino)(2-thienyl)acetic acid Based on Structurally Related Compounds

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific mechanism of action of (Acetylamino)(2-thienyl)acetic acid. This guide, therefore, presents potential mechanisms of action based on the known biological activities of structurally related thiophene-containing compounds and N-acetylated amino acids. The information herein is intended for researchers, scientists, and drug development professionals as a starting point for investigation into this specific molecule.

Executive Summary

This compound is a molecule combining a thiophene ring, an acetic acid moiety, and an N-acetylated amino acid functionality. While direct studies on this compound are lacking, analysis of its structural components suggests several plausible biological activities. Thiophene derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The N-acetylamino acid portion may influence the compound's pharmacokinetic properties and could contribute to its overall biological profile. This document will explore three potential mechanisms of action based on the activities of related compounds:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Many thiophene derivatives are recognized as potent inhibitors of these key enzymes in the arachidonic acid pathway, suggesting a potential role in modulating inflammatory responses.

-

Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1): Furan- and thiophene-2-carbonyl amino acid derivatives have been identified as inhibitors of FIH-1, a key negative regulator of the HIF-1 signaling pathway. This suggests a possible role for this compound in cellular responses to hypoxia.

-

Antimicrobial Activity: The thiophene nucleus is a common scaffold in various antimicrobial agents. It is plausible that this compound could exert direct antimicrobial effects, potentially through mechanisms such as disruption of bacterial membrane integrity.

This guide will provide a comprehensive overview of these potential mechanisms, including quantitative data from related compounds, detailed experimental protocols for assessing these activities, and diagrams illustrating the relevant signaling pathways and experimental workflows.

Potential Mechanism of Action 1: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

The thiophene moiety is a well-established pharmacophore in the design of anti-inflammatory agents. Several thiophene derivatives have been shown to inhibit COX and LOX enzymes, which are central to the biosynthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory cascade.

Quantitative Data: COX and LOX Inhibition by Thiophene Derivatives

The following table summarizes the inhibitory activities of various thiophene derivatives against COX-1, COX-2, and 5-LOX. It is important to note that these are not data for this compound but for structurally related compounds.

| Compound Class | Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2-Benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide | VIIa | COX-1 | 19.5 | 67.24 | [1] |

| COX-2 | 0.29 | [1] | |||

| 2,3,4-Trisubstituted Thiophene | 5b | COX-1 | 45.63 | 8.37 | [2] |

| COX-2 | 5.45 | [2] | |||

| 5-LOX | 4.33 | [2] | |||

| Isoxazoline with Thiophene Moiety | 38 | 5-LOX | 29.2 | N/A | [3] |

Signaling Pathway: Arachidonic Acid Cascade

The arachidonic acid cascade is the primary pathway for the synthesis of prostaglandins and leukotrienes. Inhibition of COX and LOX enzymes by thiophene derivatives would disrupt this pathway, leading to a reduction in pro-inflammatory mediators.

Caption: Potential inhibition of the Arachidonic Acid Pathway.

Experimental Protocols

This protocol is based on the Cayman Chemical COX Activity Assay Kit.[4]

-

Reagent Preparation:

-

Prepare the 10X Assay Buffer by diluting with ultrapure water.

-

Reconstitute the COX-1 and COX-2 enzymes with the provided buffer.

-

Prepare the heme and arachidonic acid solutions as per the manufacturer's instructions.

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Prepare serial dilutions.

-

-

Assay Procedure:

-

To a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the test compound dilutions or vehicle control to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping reagent (e.g., stannous chloride).

-

Add a colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine - TMPD) which is oxidized by the prostaglandin G2 produced, resulting in a color change.

-

Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

This protocol is based on the BioVision 5-Lipoxygenase Inhibitor Screening Kit.

-

Reagent Preparation:

-

Warm the LOX Assay Buffer to room temperature.

-

Prepare the LOX Probe and LOX Substrate solutions as per the manufacturer's instructions.

-

Prepare a stock solution of the test compound and a positive control (e.g., Zileuton) in a suitable solvent.

-

-

Assay Procedure:

-

To a 96-well white plate, add the test compound dilutions, positive control, or vehicle control.

-

Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.

-

Add the reaction mix to each well and incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding the diluted LOX Substrate to all wells.

-

-

Data Analysis:

-

Measure the fluorescence (e.g., Ex/Em = 500/536 nm) in kinetic mode at 30-second intervals for 10-20 minutes using a microplate reader.

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each test compound concentration relative to the vehicle control.

-

Calculate the IC50 value as described for the COX assay.

-

Potential Mechanism of Action 2: Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1)

Structurally similar furan- and thiophene-2-carbonyl amino acid derivatives have been shown to inhibit FIH-1.[5][6] FIH-1 is an asparaginyl hydroxylase that negatively regulates the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α) under normoxic conditions. Inhibition of FIH-1 would lead to the activation of HIF-1α and the transcription of hypoxia-responsive genes.

Quantitative Data: FIH-1 Inhibition by Related Compounds

| Compound Class | Assay | Result | Reference |

| Furan- and Thiophene-2-carbonyl Amino Acid Derivatives | HIF Response Element (HRE) Promoter Activity | Increased HRE promoter activity in SK-N-BE(2)c cells | [5] |

Signaling Pathway: HIF-1α Regulation

Inhibition of FIH-1 by a compound like this compound would prevent the hydroxylation of asparagine residues on HIF-1α, allowing for the recruitment of transcriptional co-activators and subsequent gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.com]

- 4. 2.8. COX1 and COX2 Enzymatic Assay [bio-protocol.org]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of (Acetylamino)(2-thienyl)acetic Acid Derivatives: A Technical Guide

Introduction

(Acetylamino)(2-thienyl)acetic acid and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. Incorporating the thiophene ring, a privileged structure in medicinal chemistry, these molecules have been investigated for a range of biological activities. The thiophene moiety is isosteric to the benzene ring but possesses distinct electronic properties that can enhance pharmacological activity and modulate pharmacokinetic profiles. Coupled with an N-acetylated amino acid side chain, these derivatives show promise in diverse fields, including antimicrobial, anticonvulsant, and anti-inflammatory applications. This technical guide provides an in-depth overview of the known biological activities, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of critical workflows and pathways for researchers, scientists, and drug development professionals.

Antimicrobial Activity

Thiophene-based compounds are well-documented for their antimicrobial properties. Derivatives of this compound are explored for their efficacy against various bacterial and fungal pathogens. Their mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Quantitative Data: Antimicrobial Activity of Related Thiazole and Thiophene Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various thiophene and thiazole acetic acid derivatives against selected microbial strains. It is important to note that this data is for structurally related compounds and serves as a strong indicator of the potential of the title compounds.

| Compound ID | Microbial Strain | MIC (μg/mL) | Reference |

| Thiazole Derivative 3d | Staphylococcus aureus ATCC 6538 | 156 | [1] |

| Thiazole Derivative 3e | Staphylococcus epidermidis ATCC 12228 | 62.5 | [1] |

| Thiazole Derivative 3h | Staphylococcus epidermidis ATCC 12228 | 62.5 | [1] |

| Thiazole Derivative 3d | Candida albicans ATCC 10231 | 156 | [1] |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 4 - 16 | [2] |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 4 | [2] |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 16 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits visible microbial growth.[3]

Materials:

-

Mueller-Hinton Broth (MHB) or appropriate broth for the test organism.

-

96-well microtiter plates.

-

Test compound stock solution (e.g., in DMSO).

-

Bacterial/fungal inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL).

-

Positive control (standard antibiotic) and negative control (vehicle).

-

Incubator.

Procedure:

-

Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row, discarding the final 100 µL from the last well. This creates a gradient of compound concentrations.

-

Inoculation: Dilute the standardized microbial inoculum in broth so that the final concentration in each well, after adding 100 µL, will be approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to all wells.

-

Controls: Prepare a positive control well (broth + inoculum + standard antibiotic) and a negative/growth control well (broth + inoculum + vehicle). A sterility control well (broth only) should also be included.

-

Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualization: MIC Determination Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticonvulsant Activity

The structural features of this compound derivatives, particularly the presence of an amide group, are common in known anticonvulsant agents.[4] These compounds are often evaluated in preclinical models of seizures to determine their potential for treating epilepsy.

Quantitative Data: Anticonvulsant Activity of Related Pyrrolidine-2,5-dione Derivatives

The table below shows anticonvulsant activity from studies on hybrid compounds containing a thiophene ring attached to a pyrrolidine-2,5-dione core, which shares structural motifs with the title compounds.[5]

| Compound ID | Test Model | Dose (mg/kg) | Activity (% Protection) | Neurotoxicity (% Deficit) | Reference |

| Compound 3 | MES | 100 | 50% | 0% | [5] |

| Compound 4 | MES | 100 | 75% | 0% | [5] |

| Compound 4 | 6 Hz (32mA) | 100 | 100% | 0% | [5] |

| Compound 6 | 6 Hz (32mA) | 100 | 75% | 0% | [5] |

| Compound 9 | 6 Hz (32mA) | 100 | 75% | 0% | [5] |

| MES: Maximal Electroshock Seizure; 6 Hz: Psychomotor Seizure Test |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[6][7]

Materials:

-

Adult mice (e.g., Swiss albino, 20-25 g).

-

Electroshock apparatus with corneal electrodes.

-

Electrolyte solution (e.g., 0.9% saline).

-

Test compound and vehicle (e.g., saline with Tween 80).

-

Positive control (e.g., Phenytoin, Diazepam).

Procedure:

-

Animal Grouping: Divide animals into groups (typically n=6-10 per group): a vehicle control group, a positive control group, and one or more test compound groups at varying doses.

-

Compound Administration: Administer the test compound, vehicle, or positive control via a specific route (e.g., intraperitoneally, i.p.) and wait for the appropriate time for peak effect (e.g., 30-60 minutes).

-

Electrode Application: Apply a drop of saline solution to the corneal electrodes and place them on the corneas of the mouse.

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50-60 mA for 0.2 seconds).

-

Observation: Immediately observe the animal for the presence or absence of a tonic hind-limb extension seizure, which typically lasts for several seconds. The absence of this phase is considered protection.

-

Data Analysis: Calculate the percentage of animals protected in each group. An ED₅₀ (median effective dose) can be determined from a dose-response curve.

Visualization: MES Test Experimental Workflow

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

Anti-inflammatory Activity

Thiophene derivatives are known to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase (COX).[8] The acetic acid moiety is also present in many non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: Anti-inflammatory Effects of Related Acetic Acid Derivatives

This table presents data from studies on phenoxy acetic acid derivatives, demonstrating their potential to inhibit inflammation and reduce pro-inflammatory markers.[9]

| Compound ID | In vivo Paw Edema Inhibition (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) | Reference |

| Compound 5f | 63.35% | 61.04% | 60.58% | [9] |

| Compound 7b | 46.51% | 64.88% | 57.07% | [9] |

| Celecoxib (Ref.) | - | 63.52% | 60.16% | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model used to screen for acute anti-inflammatory activity.[10][11]

Materials:

-

Wistar rats (150-200 g).

-

1% w/v carrageenan solution in sterile saline.

-

Plethysmometer or digital calipers.

-

Test compound, vehicle, and positive control (e.g., Indomethacin, Diclofenac).

Procedure:

-

Animal Grouping and Dosing: Group the rats and administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).

-

Baseline Measurement: After 30-60 minutes, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-hour reading.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

Data Analysis: The degree of swelling is calculated as the increase in paw volume from the baseline. The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Visualization: Simplified Inflammatory Cascade

Caption: Inhibition of the COX pathway by anti-inflammatory agents.

Anticancer Activity Screening

While specific anticancer data for this compound derivatives is not yet widely published, the general protocols for preliminary screening are well-established. The MTT assay is a primary colorimetric method used to assess a compound's ability to reduce cell viability, indicating potential cytotoxicity towards cancer cells.[12][13][14]

Experimental Protocol: MTT Cell Viability Assay

This protocol describes a standard in vitro method for screening the cytotoxic potential of novel compounds against cancer cell lines.[15]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

96-well flat-bottom plates.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. An IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting viability against compound concentration.

Visualization: MTT Assay Workflow

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Conclusion

This compound derivatives are a promising class of compounds for drug discovery. Based on the activities of structurally similar molecules, they hold significant potential as antimicrobial, anticonvulsant, and anti-inflammatory agents. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these and other novel chemical entities. Further research, including synthesis of a focused library, in-depth screening, and mechanism-of-action studies, is warranted to fully elucidate their therapeutic utility and advance them through the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 7. ijpp.com [ijpp.com]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 11. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

In Silico Modeling of (Acetylamino)(2-thienyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Acetylamino)(2-thienyl)acetic acid is a synthetic organic compound with potential for biological activity, meriting further investigation as a candidate for drug development. This technical guide outlines a comprehensive in silico modeling workflow designed to elucidate its physicochemical properties, potential biological targets, and pharmacokinetic profile. By leveraging computational chemistry and bioinformatics, this framework provides a systematic approach to evaluating the therapeutic potential of this compound, thereby accelerating its preclinical assessment. This document details the requisite computational methodologies, data interpretation, and corresponding experimental protocols for synthesis and characterization.

Introduction

This compound is a derivative of 2-thienylacetic acid, a compound known to be a precursor to antibiotics such as cephaloridine and cephalothin.[1] The introduction of an acetylamino group can significantly alter the molecule's electronic and steric properties, potentially leading to novel pharmacological activities. In silico modeling offers a rapid and cost-effective means to predict the behavior of such novel compounds, guiding further experimental work and optimizing the drug discovery process.[2][3] This guide presents a proposed workflow for the comprehensive computational analysis of this compound.

Proposed In Silico Modeling Workflow

A multi-step computational approach is proposed to thoroughly characterize this compound. This workflow encompasses quantum chemical calculations, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Molecular Geometry Optimization

The initial step in the in silico analysis is to obtain an accurate three-dimensional structure of this compound. This can be achieved using molecular building software and subsequent geometry optimization. Density Functional Theory (DFT) is a robust method for this purpose.

Protocol:

-

The 2D structure of (S)-acetylamino(2-thienyl)acetic acid is obtained from PubChem (CID 52114044).[4]

-

The 2D structure is converted to a 3D conformation.

-

Geometry optimization and frequency calculations are performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[5]

-

The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

Quantum Chemical Descriptors

Quantum chemical descriptors provide insights into the electronic properties and reactivity of a molecule.[6][7] These descriptors are calculated from the optimized molecular structure.

| Descriptor | Hypothetical Value | Significance |

| EHOMO | -8.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability of the molecule. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 7.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |

| Ionization Potential (IP) | 8.5 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | 1.2 eV | The energy released when an electron is added to the molecule. |

| Global Hardness (η) | 3.65 | Resistance to change in electron distribution. |

| Global Softness (S) | 0.27 | The reciprocal of global hardness, indicating the molecule's polarizability. |

Table 1: Hypothetical Quantum Chemical Descriptors for this compound.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[8] Given the structural similarities of some acetic acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs), Cyclooxygenase-2 (COX-2) is selected as a hypothetical target. The crystal structure of human COX-2 in complex with an inhibitor (PDB ID: 6COX) will be used.[6]

Protocol:

-

The 3D crystal structure of COX-2 (PDB ID: 6COX) is obtained from the Protein Data Bank.

-

The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges.

-

The 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.

-

A grid box is defined around the active site of COX-2 based on the position of the co-crystallized ligand.

-

Molecular docking is performed using AutoDock Vina.

-

The resulting poses are ranked based on their binding affinity, and the interactions are analyzed.

| Parameter | Hypothetical Value | Description |

| Binding Affinity | -8.2 kcal/mol | The predicted free energy of binding between the ligand and the protein. |

| Interacting Residues | Arg120, Tyr355, Ser530 | Key amino acid residues in the COX-2 active site forming interactions. |

| Interaction Types | Hydrogen Bonds, Pi-Alkyl, Pi-Sulfur | The nature of the chemical interactions stabilizing the complex. |

Table 2: Hypothetical Molecular Docking Results of this compound with COX-2.

In Silico ADMET Prediction

Predicting the ADMET properties of a compound is crucial in the early stages of drug discovery to identify potential liabilities.[9] Various online tools and software can be used for these predictions.

| Property | Predicted Outcome | Implication |

| Aqueous Solubility | Good | High solubility is favorable for oral absorption. |

| Caco-2 Permeability | Moderate | Suggests moderate absorption across the intestinal wall. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions mediated by this cytochrome P450 isoform. |

| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Indicates a low potential for carcinogenicity. |

| Blood-Brain Barrier (BBB) Permeability | Low | The compound is unlikely to cross the BBB, which may be desirable depending on the therapeutic target. |

Table 3: Hypothetical ADMET Profile of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on the Schotten-Baumann reaction for the N-acylation of amino acids.

Materials:

-

Amino(2-thienyl)acetic acid

-

Acetyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Dissolve amino(2-thienyl)acetic acid in a 1 M aqueous solution of NaOH in a round-bottom flask, and cool the mixture to 0-5 °C in an ice bath with stirring.

-

Slowly add acetyl chloride dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture again in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their connectivity. Expected signals would include those for the acetyl methyl group, the methine proton, the thiophene ring protons, and the amide and carboxylic acid protons.

-

¹³C NMR: To identify the number of non-equivalent carbons and their chemical environments.

2. Mass Spectrometry (MS):

-

To determine the molecular weight of the compound and confirm its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass.

3. High-Performance Liquid Chromatography (HPLC):

-

To assess the purity of the synthesized compound. A single sharp peak would indicate a high degree of purity.

Conclusion

The proposed in silico modeling and experimental workflow provides a robust framework for the initial assessment of this compound as a potential drug candidate. The computational predictions of its electronic properties, binding affinity to a plausible biological target, and ADMET profile will guide its subsequent experimental validation. This integrated approach, combining computational and experimental methodologies, is essential for efficient and informed drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 7. 3.3. Molecular Docking [bio-protocol.org]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

In-Depth Technical Guide: (Acetylamino)(2-thienyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Acetylamino)(2-thienyl)acetic acid, a derivative of the non-proteinogenic amino acid 2-thienylglycine, represents a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to other N-acetylated amino acids suggests potential applications as a building block in peptide synthesis and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its chemical identity, properties, and synthetic methodologies. Due to the limited publicly available information, this document also highlights the current gaps in knowledge to guide future research endeavors.

Chemical Identity and Properties

A definitive CAS number for the racemic mixture of this compound, also known as N-acetyl-DL-α-(2-thienyl)glycine, has not been definitively established in publicly accessible databases. However, the (S)-enantiomer is registered in PubChem with the Compound ID (CID) 52114044. The lack of a specific CAS number for the racemate and the (R)-enantiomer suggests that these compounds may be less extensively studied or commercially available.

For the purpose of this guide, we will refer to the general structure of this compound. The key physicochemical properties are summarized in Table 1. It is important to note that experimentally determined data for this specific compound is scarce, and some properties may be predicted based on its structural analogues.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃S | - |

| Molecular Weight | 199.23 g/mol | - |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

| (S)-enantiomer PubChem CID | 52114044 | PubChem |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

A likely synthetic pathway would involve the reaction of 2-(2-thienyl)glycine with an acetylating agent such as acetic anhydride or acetyl chloride in a suitable solvent and under appropriate reaction conditions. The workflow for this proposed synthesis is depicted in the following diagram:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Dissolution: 2-(2-Thienyl)glycine is dissolved in a suitable solvent, such as glacial acetic acid or an aqueous solution containing a mild base (e.g., sodium bicarbonate) to facilitate the reaction and neutralize the acid byproduct.

-

Acetylation: Acetic anhydride or acetyl chloride is added dropwise to the solution at a controlled temperature, typically at or below room temperature, to initiate the N-acetylation reaction.

-

Reaction Monitoring: The reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

-

Work-up: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. This may involve quenching with water, followed by extraction with an organic solvent.

-

Purification: The crude product is purified, most commonly through recrystallization from a suitable solvent system, to yield the final this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, its structural components suggest potential areas for investigation. The thiophene ring is a well-known bioisostere for the phenyl ring and is present in numerous approved drugs. N-acetylated amino acids can exhibit a range of biological effects, including acting as enzyme inhibitors or modulators of cellular pathways.

Future research could explore the potential of this compound in areas such as:

-

Antimicrobial Activity: Thiophene derivatives have been investigated for their antimicrobial properties.

-

Enzyme Inhibition: The N-acetyl-α-amino acid motif could target specific enzymes, such as proteases or acetyltransferases.

-

Neurological Applications: Given the prevalence of thiophene-containing compounds in centrally acting drugs, its neurological effects could be an area of interest.

A logical workflow for the preliminary biological evaluation of this compound is outlined below:

Figure 2: A generalized workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. The primary challenge currently is the lack of a definitive CAS number and the scarcity of published data regarding its synthesis, properties, and biological activity. Future research should focus on:

-

Definitive Synthesis and Characterization: A clear, reproducible synthesis protocol needs to be established, and the compound's physicochemical properties should be thoroughly characterized. This will be crucial for obtaining a CAS number.

-

Biological Screening: A broad-based biological screening of the compound should be undertaken to identify any potential therapeutic applications.

-

Enantiomer-Specific Studies: The synthesis and evaluation of the individual (R) and (S) enantiomers are warranted, as stereochemistry often plays a critical role in biological activity.

This technical guide serves as a foundational document to stimulate and guide future research on this compound, a molecule that holds promise for the development of novel chemical entities.

An In-depth Technical Guide to (Acetylamino)(2-thienyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Acetylamino)(2-thienyl)acetic acid, more formally known as N-acetyl-2-(2-thienyl)glycine, is a derivative of the non-proteinogenic amino acid 2-thienylglycine. While specific historical details regarding its initial discovery and development are not extensively documented in publicly available literature, its chemical structure suggests its synthesis and potential biological activities can be inferred from established principles of organic chemistry and pharmacology. This technical guide consolidates available information on its synthesis, physicochemical properties, and potential biological relevance, drawing parallels with structurally related compounds to provide a comprehensive overview for research and drug development professionals.

Introduction and Nomenclature

This compound is a chiral α-amino acid derivative. The nomenclature specifies an acetic acid backbone with both an acetylamino group (-NHCOCH₃) and a 2-thienyl group attached to the α-carbon. The scientifically accepted name for this compound is N-acetyl-2-(2-thienyl)glycine . The presence of a thiophene ring, a common scaffold in medicinal chemistry, suggests potential for diverse biological activities. The N-acetyl group can influence the compound's polarity, solubility, and metabolic stability.

Physicochemical Properties

Quantitative data specifically for N-acetyl-2-(2-thienyl)glycine is sparse in the literature. However, the properties of the parent amino acid, 2-thienylglycine, provide a foundational reference.

| Property | Value (for 2-thienylglycine) | Reference |

| Molecular Formula | C₆H₇NO₂S | PubChem |

| Molecular Weight | 157.19 g/mol | PubChem |

| Melting Point | 185-190 °C (decomposes) | Various Suppliers |

| Solubility | Soluble in water | General Knowledge |

| pKa (Carboxyl) | ~2.2 | Inferred from similar amino acids |

| pKa (Amino) | ~9.3 | Inferred from similar amino acids |

Note: The N-acetylation would increase the molecular weight to 199.22 g/mol and alter the acidity and solubility characteristics.

Experimental Protocols: Synthesis

Synthesis of 2-Thienylglycine

The Strecker synthesis is a classical and versatile method for producing α-amino acids.

Reaction: Thiophene-2-carboxaldehyde is reacted with ammonia and hydrogen cyanide (or a cyanide salt) to form an α-aminonitrile, which is then hydrolyzed to yield 2-thienylglycine.

Detailed Protocol:

-

Step 1: Formation of the α-aminonitrile.

-

In a reaction vessel, dissolve thiophene-2-carboxaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a solution of ammonium chloride (1.1 equivalents) in water, followed by a solution of sodium cyanide (1.1 equivalents) in water.

-

Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the α-aminonitrile can be extracted with an organic solvent like ethyl acetate.

-

-

Step 2: Hydrolysis of the α-aminonitrile.

-

The crude α-aminonitrile is then subjected to acidic or basic hydrolysis. For acid hydrolysis, reflux the aminonitrile in a concentrated solution of hydrochloric acid (e.g., 6M HCl) for several hours.

-

After hydrolysis, cool the reaction mixture and neutralize it to the isoelectric point of 2-thienylglycine to precipitate the amino acid.

-

Filter the precipitate, wash with cold water and then a non-polar solvent like diethyl ether, and dry under vacuum.

-

N-acetylation of 2-Thienylglycine

The acetylation of the amino group can be readily achieved using acetic anhydride.

Reaction: 2-Thienylglycine is treated with acetic anhydride in a suitable solvent to yield N-acetyl-2-(2-thienyl)glycine.

Detailed Protocol:

-

Suspend 2-thienylglycine (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Cool the mixture in an ice bath.

-

Add acetic anhydride (1.2 to 2.5 equivalents) dropwise while vigorously stirring.

-

Simultaneously, add a base, such as a saturated sodium bicarbonate solution, portion-wise to maintain a slightly alkaline pH and neutralize the acetic acid byproduct.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for a few hours.

-

Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 2 to precipitate the N-acetylated product.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Mandatory Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of N-acetyl-2-(2-thienyl)glycine.

Hypothetical Signaling Pathway

The biological activity of N-acetyl-2-(2-thienyl)glycine has not been extensively studied. However, based on its structural similarity to other N-acetylated amino acids, such as N-acetylcysteine (NAC), and the known activities of thiophene-containing compounds, a potential anti-inflammatory and antioxidant mechanism can be hypothesized. NAC is known to modulate the NF-κB signaling pathway and increase glutathione levels.

Caption: Hypothetical anti-inflammatory signaling pathway for N-acetyl-2-(2-thienyl)glycine.

Potential Biological and Pharmacological Relevance

While direct pharmacological data is lacking, the structural motifs of N-acetyl-2-(2-thienyl)glycine allow for informed speculation on its potential biological activities.

-

Anti-inflammatory and Antioxidant Effects: As a potential precursor to cysteine and a scavenger of reactive oxygen species, it may exhibit antioxidant properties similar to N-acetylcysteine. This could translate to anti-inflammatory effects through the modulation of redox-sensitive signaling pathways like NF-κB.

-

Neuromodulatory Activity: The parent amino acid, 2-thienylglycine, is a non-proteinogenic amino acid. Such molecules can sometimes interact with neurotransmitter systems. N-acetylation could alter its ability to cross the blood-brain barrier and interact with central nervous system targets.

-

Metabolic Precursor: It could serve as a protected form of 2-thienylglycine, potentially being metabolized in vivo to release the parent amino acid.

Conclusion and Future Directions

This compound, or N-acetyl-2-(2-thienyl)glycine, represents an under-investigated molecule with potential for interesting biological activities. The lack of a detailed discovery history highlights an opportunity for foundational research. The synthetic pathways outlined in this guide are robust and should enable the production of this compound for further study. Future research should focus on:

-

Confirmation of Biological Activity: In vitro and in vivo studies are needed to validate the hypothesized anti-inflammatory, antioxidant, and any potential neuromodulatory effects.

-

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for any therapeutic development.

-

Enzymatic Studies: Investigating its potential as a substrate or inhibitor for various enzymes could reveal novel mechanisms of action.

This technical guide provides a starting point for researchers interested in exploring the chemistry and biology of this intriguing molecule.

(Acetylamino)(2-thienyl)acetic Acid: A Scaffolding Approach to Unveiling Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 2, 2025

Abstract

(Acetylamino)(2-thienyl)acetic acid represents a chemical scaffold with significant, yet largely unexplored, therapeutic potential. While direct biological data for this specific molecule is scarce, a comprehensive analysis of its structural analogs reveals promising avenues for drug discovery, primarily targeting inflammation, cancer, and microbial infections. This technical guide synthesizes the available preclinical data on closely related thiophene derivatives, providing a detailed examination of their molecular targets, associated signaling pathways, and the experimental methodologies used for their evaluation. The primary therapeutic targets identified for this scaffold are microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade, alongside various bacterial and fungal proteins. This document aims to serve as a foundational resource for researchers and drug development professionals interested in leveraging the this compound scaffold for the development of novel therapeutics.

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in a variety of molecular interactions have made it a versatile building block for designing compounds with diverse pharmacological activities. This compound combines this heterocyclic core with an N-acylated amino acid side chain, suggesting potential for specific interactions with biological targets. Although direct experimental data on this compound is not publicly available, the analysis of its constituent parts and structurally similar molecules provides a strong rationale for its investigation as a therapeutic agent. This guide will focus on the known biological activities and therapeutic targets of the most relevant analogs to build a predictive framework for the therapeutic utility of this compound.

Potential Therapeutic Target: Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Derivatives of 2-(thiophen-2-yl)acetic acid, a core component of the title compound, have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway and is a downstream target of cyclooxygenase-2 (COX-2). Its upregulation is associated with inflammatory conditions and various cancers, making it a high-value target for anti-inflammatory and anticancer drug development.

mPGES-1 Signaling Pathway

The induction of mPGES-1 is a key step in the inflammatory response. Pro-inflammatory stimuli, such as cytokines, lead to the upregulation of both COX-2 and mPGES-1. COX-2 converts arachidonic acid to prostaglandin H2 (PGH2), which is then isomerized by mPGES-1 to the pro-inflammatory mediator PGE2. PGE2 exerts its effects through binding to EP receptors, triggering a cascade of downstream signaling events that contribute to inflammation, pain, and tumorigenesis.

Quantitative Data: In Vitro Inhibition of mPGES-1 and A549 Cell Viability

A study on 2-(thiophen-2-yl)acetic acid derivatives demonstrated their inhibitory activity against mPGES-1 and their cytotoxic effects on the A549 human lung adenocarcinoma cell line.

| Compound | Target | Assay | IC50 (µM) | Cell Line |

| Derivative 1c | mPGES-1 | In vitro inhibition | low µM range | N/A |

| Derivative 2c | mPGES-1 | In vitro inhibition | low µM range | N/A |

| Derivative 1c | A549 cells | Cell viability | "interesting" | A549 |

| Derivative 2c | A549 cells | Cell viability | "interesting" | A549 |

| Table 1: In vitro activity of 2-(thiophen-2-yl)acetic acid derivatives. Note: The original publication describes the IC50 values as being in the "low micromolar range" and "interesting" without providing precise numerical values. |

Experimental Protocols

This protocol is a generalized representation based on common methodologies for assessing mPGES-1 inhibition.

-

Enzyme Preparation: Recombinant human mPGES-1 is prepared and purified.

-

Reaction Mixture: The assay is typically performed in a buffer containing a reducing agent (e.g., glutathione).

-

Inhibitor Addition: The test compound, this compound or its analog, is pre-incubated with the enzyme at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, PGH2.

-

Incubation: The reaction mixture is incubated for a defined period at a controlled temperature.

-

Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., a solution containing a metal salt).

-

Quantification: The amount of PGE2 produced is quantified using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

-

Cell Culture: A549 cells are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

Potential Therapeutic Target: Microbial Enzymes and Structures

Various thiophene derivatives have demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. The proposed mechanisms of action are diverse and can include the disruption of cell membranes, inhibition of essential enzymes, or interference with DNA replication.

Antimicrobial Activity

A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a structural analog of the title compound, demonstrated significant activity against yeasts. Other thiophene derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity

| Compound Class | Organism | Assay | MIC (µg/mL) |

| Thiophene Derivatives | Candida glabrata ATCC 90030 | Microdilution | Significant Activity |

| Thiophene Derivatives | Candida krusei ATCC 34135 | Microdilution | Significant Activity |

| Table 2: Antimicrobial activity of a thiophene derivative. Note: "Significant activity" was reported without specific MIC values in the cited literature. |

Experimental Protocol: Broth Microdilution Antimicrobial Susceptibility Test

-

Inoculum Preparation: A standardized suspension of the microbial strain is prepared in a suitable broth medium.

-

Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Potential Therapeutic Activity: Antioxidant Effects

The thiophene nucleus and N-acyl amino acid moieties are both found in compounds with antioxidant properties. The antioxidant activity of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has been evaluated, suggesting that the this compound scaffold may also possess radical scavenging capabilities.

Quantitative Data: Antioxidant Activity

| Compound | Assay | Result |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ABTS | Moderate Activity |

| Table 3: Antioxidant activity of a thiophene derivative. Note: "Moderate activity" was reported without a specific IC50 or percentage inhibition value. |

Experimental Protocol: ABTS Radical Scavenging Assay

-

Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting a stock solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with an oxidizing agent such as potassium persulfate. The solution is incubated in the dark to allow for complete radical formation.

-

Sample Preparation: The test compound is dissolved in a suitable solvent.

-

Reaction Mixture: The ABTS•+ solution is diluted to a specific absorbance at 734 nm. The test compound is then added to the diluted radical solution.

-

Incubation: The reaction mixture is incubated for a set period at room temperature.

-

Absorbance Measurement: The absorbance of the solution is measured at 734 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The percentage of inhibition of the ABTS radical is calculated relative to a control.

Conclusion and Future Directions

While direct biological data for this compound is currently unavailable, the analysis of its structural analogs provides a strong foundation for its investigation as a potential therapeutic agent. The inhibition of mPGES-1 by the 2-(thiophen-2-yl)acetic acid core suggests significant potential in the development of novel anti-inflammatory and anticancer drugs. Furthermore, the demonstrated antimicrobial and antioxidant activities of related thiophene derivatives warrant further exploration.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of targets, including mPGES-1, and a diverse range of microbial strains. Elucidation of its mechanism of action and subsequent preclinical development could unlock the therapeutic potential of this promising chemical scaffold. This guide provides the necessary foundational information and experimental frameworks to initiate such an investigation.

An In-depth Technical Guide on (Acetylamino)(2-thienyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive literature on (Acetylamino)(2-thienyl)acetic acid is limited. This guide consolidates information from related compounds and general methodologies to provide a comprehensive overview for research and development purposes.

Introduction

This compound, also known as N-acetyl-α-(2-thienyl)glycine, is a derivative of the non-proteinogenic amino acid α-(2-thienyl)glycine. The presence of the thiophene ring, a privileged scaffold in medicinal chemistry, suggests its potential for diverse biological activities. Thiophene derivatives have been explored for various therapeutic applications, including as anti-inflammatory, antimicrobial, and neurological agents. The N-acetylation of the amino acid group can modify its physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a summary of potential synthetic routes, inferred biological activities based on related structures, and proposed experimental workflows for the evaluation of this compound.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₈H₉NO₃S | PubChem |

| Molecular Weight | 200.23 g/mol | PubChem |

| Appearance | Expected to be a solid at room temperature. | General knowledge of similar compounds |

| Solubility | Likely soluble in organic solvents and aqueous bases. | General knowledge of N-acetylated amino acids |

| Stereochemistry | Contains a chiral center at the α-carbon, existing as (R) and (S) enantiomers. | Chemical structure |

Synthesis and Characterization

A definitive, optimized synthesis for this compound is not published. However, a standard approach would involve the N-acetylation of the parent amino acid, (2-thienyl)acetic acid.

General Experimental Protocol for N-Acetylation

A common method for the N-acetylation of amino acids involves the use of acetic anhydride.

Materials:

-

(2-thienyl)acetic acid

-

Acetic anhydride

-

Water

-

Mechanical stirrer

-

Ice bath

-

Büchner funnel

-

Drying oven

Procedure:

-

Dissolve (2-thienyl)acetic acid in water in an Erlenmeyer flask equipped with a mechanical stirrer.

-

Cool the solution in an ice bath.

-

Add acetic anhydride to the stirred solution in one portion.

-

Continue vigorous stirring for 15-20 minutes. The solution may become warm, and the product may begin to crystallize.

-

Place the reaction mixture in a refrigerator overnight to ensure complete crystallization.

-

Collect the precipitate by filtration using a Büchner funnel.

-

Wash the crystals with ice-cold water.

-

Dry the product in an oven at 100–110°C.

-

The filtrate can be concentrated under reduced pressure to obtain a second crop of crystals.

Characterization: The synthesized this compound should be characterized using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point: As an indicator of purity.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Screening

Based on the biological activities of structurally related thiophene derivatives and N-acyl amino acids, this compound could be investigated for the following properties.

| Potential Biological Activity | Rationale from Related Compounds | References |

| Anti-inflammatory | Thiophene derivatives are known to exhibit anti-inflammatory properties. For instance, novel 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives have shown significant anti-inflammatory activity. | [1] |

| Antioxidant | The same quinazolinone derivatives of thiophene also displayed antioxidant potential. | [1] |

| Acetylcholinesterase Inhibition | Certain thiophene derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors, suggesting potential applications in neurodegenerative diseases. | [2][3] |

| Antimicrobial | Heterocyclic amides derived from 2-thiopheneacetic acid have demonstrated antimicrobial activity. |

Proposed Biological Screening Cascade

A logical workflow for evaluating the biological potential of this compound is presented below.

Caption: A proposed screening cascade for evaluating the biological activity of the title compound.

Potential Signaling Pathways and Mechanism of Action

The mechanism of action would depend on the confirmed biological activity. For instance, if found to be an anti-inflammatory agent, it might act through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. If it demonstrates neuroprotective effects, it could be through the inhibition of acetylcholinesterase, which increases acetylcholine levels in the synaptic cleft.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the COX pathway by this compound.

Conclusion

This compound represents an under-explored molecule with potential for biological activity, suggested by the known properties of its structural components. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further research is warranted to elucidate its specific properties and potential therapeutic applications. The provided protocols and workflows are intended as a starting point for researchers and should be adapted and optimized based on experimental findings.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (Acetylamino)(2-thienyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, multi-step protocol for the laboratory synthesis of (Acetylamino)(2-thienyl)acetic acid, a compound of interest for research and development in medicinal chemistry and drug discovery. The synthesis is based on established chemical transformations, beginning with commercially available 2-thiophenecarboxaldehyde.

The synthetic route involves an initial Strecker synthesis to produce the key intermediate, 2-amino-2-(2-thienyl)acetic acid, followed by N-acetylation to yield the final product. This protocol is designed for researchers with a foundational knowledge of synthetic organic chemistry techniques.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two primary stages following the procurement of the starting material:

-

Strecker Synthesis of 2-Amino-2-(2-thienyl)acetic Acid: This step involves the formation of an α-aminonitrile from 2-thiophenecarboxaldehyde, followed by hydrolysis to the corresponding α-amino acid.

-

N-Acetylation: The final step is the acetylation of the amino group of 2-amino-2-(2-thienyl)acetic acid using acetic anhydride to yield the desired product.

Experimental Protocols

Safety Precautions: This protocol involves the use of hazardous materials, including potassium cyanide, which is highly toxic. All experimental procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Part 1: Strecker Synthesis of 2-Amino-2-(2-thienyl)acetic Acid

This procedure is adapted from the general principles of the Strecker amino acid synthesis.[1][2][3]

Step 1a: Formation of 2-Amino-2-(2-thienyl)acetonitrile

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Thiophenecarboxaldehyde | 112.15 | 11.2 g | 0.10 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 6.4 g | 0.12 |

| Potassium Cyanide (KCN) | 65.12 | 7.8 g | 0.12 |

| Methanol (MeOH) | 32.04 | 100 mL | - |

| Water (H₂O) | 18.02 | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride in water.

-

Add 2-thiophenecarboxaldehyde to the solution, followed by the addition of methanol.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly and carefully add a solution of potassium cyanide in a minimal amount of water to the stirred mixture. Caution: Potassium cyanide is extremely toxic. Handle with extreme care in a fume hood.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

The formation of the α-aminonitrile may result in a precipitate. The mixture is used directly in the next step without isolation.

Step 1b: Hydrolysis to 2-Amino-2-(2-thienyl)acetic Acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Reaction Mixture from Step 1a | - | - | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - |

| Sodium Hydroxide (NaOH) solution | 40.00 | As needed | - |

Procedure:

-

Transfer the reaction mixture from Step 1a to a larger round-bottom flask (500 mL) equipped with a reflux condenser.

-